Naphthol AS-BI butyrate
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Overview
Description
Naphthol AS-BI butyrate is an organic compound that belongs to the naphthol family. It is widely used in various scientific and industrial applications due to its unique chemical properties. This compound is particularly known for its role in histological staining and cytochemistry, where it is used to detect enzymatic activity in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthol AS-BI butyrate typically involves the esterification of Naphthol AS-BI with butyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Naphthol AS-BI butyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield naphthoquinone derivatives, while reduction may produce naphthol derivatives .
Scientific Research Applications
Naphthol AS-BI butyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a coupling agent in the preparation of azo dyes.
Biology: Utilized in histological staining to detect enzymatic activity in tissue samples.
Medicine: Employed in diagnostic tests to identify specific enzymes in blood or tissue samples.
Industry: Used in the production of dyes and pigments, as well as in the formulation of various chemical products
Mechanism of Action
The mechanism of action of Naphthol AS-BI butyrate involves its interaction with specific enzymes or chemical groups in biological or chemical systems. For example, in histological staining, the compound is hydrolyzed by alkaline phosphatase to release naphthol, which then reacts with a diazonium salt to form an insoluble colored precipitate. This reaction highlights the presence of enzymatic activity in the sample .
Comparison with Similar Compounds
Naphthol AS-BI butyrate can be compared with other similar compounds such as:
Naphthol AS: The parent compound, used in similar applications but with different reactivity and properties.
Naphthol AS-OL: A derivative with an aryl substituent on nitrogen, used in the preparation of azo dyes.
Naphthol AS-D: Another derivative used in histological staining with different staining properties.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly useful in certain applications where other naphthol derivatives may not be as effective .
Properties
IUPAC Name |
[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO4/c1-3-6-21(25)28-20-13-14-9-10-16(23)11-15(14)12-17(20)22(26)24-18-7-4-5-8-19(18)27-2/h4-5,7-13H,3,6H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDQHBMAAMKNPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C2C=C(C=CC2=C1)Br)C(=O)NC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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